3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline
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Overview
Description
3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline: is an organic compound with the molecular formula C₁₇H₂₀ClNO . It is a derivative of aniline, characterized by the presence of a chloro group at the third position and a phenoxy group substituted with a 2-methylbutan-2-yl group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline typically involves the following steps:
Nitration of 4-[4-(2-methylbutan-2-yl)phenoxy]aniline: The starting material, 4-[4-(2-methylbutan-2-yl)phenoxy]aniline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the third position.
Reduction of Nitro Group: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Chlorination: The final step involves the chlorination of the amino group at the third position using a chlorinating agent like thionyl chloride or phosphorus trichloride.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction of the chloro group can yield the corresponding aniline derivative.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology: : It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: : Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: : It is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and phenoxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
- 4-Chloro-2-methyl-2-butanol
- 3-Chloro-2-[4-(2-methylbutan-2-yl)phenoxy]aniline
Comparison:
3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline is unique due to the specific positioning of the chloro and phenoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
IUPAC Name |
3-chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-4-17(2,3)12-5-8-14(9-6-12)20-16-10-7-13(19)11-15(16)18/h5-11H,4,19H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIRYFFCEJAVNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00524817 |
Source
|
Record name | 3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00524817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87120-24-9 |
Source
|
Record name | 3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00524817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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